2,3-Dihydrobenzofuran-7-ol
Overview
Description
2,3-Dihydrobenzofuran-7-ol is an organic compound with the molecular formula C8H8O2. It belongs to the class of benzofurans, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a benzofuran ring system with a hydroxyl group at the 7th position, contributing to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
2,3-Dihydrobenzofuran-7-ol is a type of benzofuran compound . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
For instance, some benzofuran derivatives can inhibit the production of pro-inflammatory cytokines, which can be beneficial in anti-inflammatory treatment .
Biochemical Pathways
Benzofuran derivatives are known to affect a wide range of biological and pharmacological activities . For example, they have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Pharmacokinetics
A study on a series of 2,3-dihydrobenzofurans reported good in vivo rat and dog pharmacokinetics for a related compound .
Result of Action
Benzofuran derivatives are known to have a wide range of biological and pharmacological activities . For example, they have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
It is known that the biological activities of benzofuran derivatives can be influenced by various factors, including the specific conditions under which they are used .
Biochemical Analysis
Biochemical Properties
2,3-Dihydrobenzofuran-7-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases involved in cell proliferation pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to specific compartments, thereby influencing its function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrobenzofuran-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2-(2-hydroxyphenyl)ethanol. This reaction is often carried out using strong acids like sulfuric acid or hydrochloric acid at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) can be employed to facilitate the cyclization reaction. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrobenzofuran-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions ortho and para to the hydroxyl group. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: 2,3-Dihydrobenzofuran-7-one.
Reduction: this compound derivatives.
Substitution: 7-bromo-2,3-dihydrobenzofuran, 7-nitro-2,3-dihydrobenzofuran.
Scientific Research Applications
2,3-Dihydrobenzofuran-7-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent, leveraging its ability to interact with biological targets.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of various pharmaceuticals.
Comparison with Similar Compounds
2,3-Dihydrobenzofuran: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
7-Hydroxybenzofuran: Similar structure but lacks the dihydro component, affecting its stability and reactivity.
2,3-Dihydrobenzofuran-5-ol: Hydroxyl group at a different position, leading to different reactivity and biological activity.
Uniqueness: 2,3-Dihydrobenzofuran-7-ol is unique due to the presence of both the benzofuran ring and the hydroxyl group at the 7th position. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Biological Activity
2,3-Dihydrobenzofuran-7-ol is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzofuran core with a hydroxyl group at the 7-position. Its structural formula can be represented as follows:
This compound belongs to a class of benzofuran derivatives known for their varied biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. A study highlighted its ability to inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which is linked to inflammatory disorders such as rheumatoid arthritis and chronic hepatitis. The compound also reduces the secretion of pro-inflammatory cytokines like IL-6 and TNF-α .
Anticancer Potential
The anticancer activity of 2,3-dihydrobenzofuran derivatives has been documented in various studies. For instance, compounds derived from this scaffold have shown cytotoxic effects against several cancer cell lines. One specific derivative demonstrated growth inhibition with GI50 values ranging from 2.20 μM to 5.86 μM across different cancer types, indicating its potential as a therapeutic agent in oncology .
Neuroprotective Properties
Recent investigations have revealed that certain derivatives of this compound act as selective agonists for cannabinoid receptor 2 (CB2). These compounds have shown promise in models of neuropathic pain, suggesting a neuroprotective role. The activity was attributed to their ability to modulate inflammatory responses without central nervous system side effects .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of NF-kB Pathway : By inhibiting NF-kB activation, the compound reduces inflammation and may prevent the progression of inflammatory diseases.
- Cytotoxicity Against Cancer Cells : The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with specific cellular pathways involved in cell survival and proliferation.
- Modulation of Cannabinoid Receptors : Its action on CB2 receptors suggests a pathway through which it can exert anti-inflammatory effects in peripheral tissues.
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,9H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUQAHWDPDAUMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879093-09-1 | |
Record name | 2,3-dihydro-1-benzofuran-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of benzofuran derivatives in natural products, and were any found in the studied grape seeds?
A1: Benzofuran derivatives are a significant class of compounds found in various natural sources and exhibit diverse biological activities. While 2,3-Dihydrobenzofuran-7-ol itself wasn't identified, the research on Jufeng grape seeds led to the isolation of other benzofuran-containing lignans. Specifically, rel-(2S, 3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydrobenzofuran-7-ol (compound 5) and rel-(2α, 3β)-7-O-methylcedrusin (compound 6) were identified, marking the first reported instance of these lignans in grape seeds. []
Q2: The research mentions a compound with significant antioxidative ability. Could this relate to potential applications of this compound?
A2: The study highlights rel-(2α, 3β)-7-O-methylcedrusin (compound 6) as possessing significant antioxidative ability. [] While this doesn't directly provide information on this compound, it does suggest that structurally similar benzofuran derivatives may hold potential as antioxidants. Further research on this compound would be needed to explore its specific antioxidative properties and potential applications.
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